N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H23N3O4 and its molecular weight is 429.476. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a multi-target directed ligand (MTDL) designed to interact with several key targets in the pathophysiology of certain diseases . The primary targets of this compound include β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies .
Mode of Action
The interaction of this compound with its targets results in significant changes in the biochemical processes associated with these targets . For instance, the compound’s interaction with β-secretase (BACE) can lead to a reduction in the formation of amyloid-beta, a protein fragment that accumulates in the brains of patients with certain diseases .
Biochemical Pathways
This compound affects several biochemical pathways due to its multi-targeted nature . The compound’s interaction with its targets can influence the amyloidogenic pathway, tau phosphorylation, and cholinergic signaling . These pathways are critical in the pathophysiology of certain diseases, and their modulation can have downstream effects on neuronal function and survival .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial in determining its bioavailability . The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to be a moderate inhibitor of certain cytochrome P450 enzymes, which play a major role in drug metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on its targets and the associated biochemical pathways . For example, the compound’s interaction with β-secretase (BACE) can lead to a reduction in the formation of amyloid-beta . This can potentially alleviate the amyloid-beta-induced synaptic dysfunction and neurodegeneration observed in certain diseases .
Biological Activity
N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with multiple functional groups, including a methoxy group and a phenethyl substituent. Its molecular formula is C23H19N3O4 with a molecular weight of approximately 445.5 g/mol. The presence of these substituents contributes to its biological activity, particularly in enzyme inhibition and anticancer properties .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Tetrahydroquinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The methoxy and phenethyl groups are introduced via substitution reactions.
- Purification : Techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Anticancer Properties
This compound has shown promising anticancer activity in various studies. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects:
Cell Line | IC50 (μM) | Comparison |
---|---|---|
A-549 (Lung) | 0.03 | Comparable to Doxorubicin |
MCF7 (Breast) | 0.04 | Similar efficacy |
HCT116 (Colon) | 0.05 | Effective against proliferation |
The mechanism of action is believed to involve the inhibition of specific enzymes that play crucial roles in cancer cell metabolism and proliferation .
Enzyme Inhibition
Research indicates that this compound acts as an effective enzyme inhibitor. It binds to target enzymes involved in inflammatory pathways and tumor growth, leading to reduced activity and subsequent therapeutic effects. The specific targets include:
- Cyclooxygenase (COX) : Involved in inflammation.
- Topoisomerases : Critical for DNA replication in cancer cells.
Inhibition of these enzymes can lead to decreased inflammation and tumor growth .
Case Studies
-
Study on Antiproliferative Activity :
A recent study highlighted the compound's ability to inhibit the proliferation of cancer cells in vitro. The results showed that at concentrations as low as 0.03 μM, this compound effectively reduced cell viability in A-549 lung cancer cells compared to untreated controls . -
Mechanistic Insights :
Another investigation focused on the mechanistic pathways through which this compound exerts its anticancer effects. It was found that the compound induces apoptosis through the activation of caspase pathways while simultaneously inhibiting cell cycle progression .
Properties
CAS No. |
892279-73-1 |
---|---|
Molecular Formula |
C25H23N3O4 |
Molecular Weight |
429.476 |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H23N3O4/c1-32-20-10-7-18(8-11-20)16-26-23(29)19-9-12-21-22(15-19)27-25(31)28(24(21)30)14-13-17-5-3-2-4-6-17/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31) |
InChI Key |
GQKWMMVOKKFMIJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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